An exceptionally long lasting nicotinic antagonist (IC50 ~ 1.6 mM); blockade of central nicotinic responses induced by chlorisondamine can persist for several weeks.
Chlorisondamine diiodide
CAS No.: 96750-66-2
Cat. No.: VC0004299
Molecular Formula: C14H20Cl4I2N2
Molecular Weight: 611.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 96750-66-2 |
---|---|
Molecular Formula | C14H20Cl4I2N2 |
Molecular Weight | 611.9 g/mol |
IUPAC Name | trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide |
Standard InChI | InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 |
Standard InChI Key | FPNVAOZHQUJJJQ-UHFFFAOYSA-L |
SMILES | C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES | C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-] |
Chemical Identity and Structural Properties
Chlorisondamine diiodide, systematically named 4,5,6,7-tetrachloro-2-methyl-2-(2-(trimethylammonio)ethyl)isoindolin-2-ium diiodide, is a bis-quaternary ammonium salt with the molecular formula C₁₄H₂₀Cl₄I₂N₂ and a molecular weight of 611.95 g/mol . Its structure features a tetrachlorinated isoindolinium core linked to a trimethylammonium group via an ethyl chain, conferring both hydrophobicity and cationic character (Figure 1) .
Physicochemical Characteristics
-
Solubility: Soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at 10 mg/mL .
-
Synthesis: First synthesized in the 1950s via alkylation of tetrachlorophthalimide derivatives, as detailed in early patents .
Table 1. Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 96750-66-2 | |
Molecular Formula | C₁₄H₂₀Cl₄I₂N₂ | |
Molecular Weight | 611.95 g/mol | |
SMILES | [I-].[I-].CN+(C)CC[N+]1(C)CC2=C(Cl)C(Cl)=C(Cl)C(Cl)=C2C1 |
Pharmacological Mechanism and Receptor Interactions
Chlorisondamine diiodide acts as a non-competitive antagonist at neuronal nAChRs, binding to allosteric sites within the ion channel to block nicotinic signaling . Its high affinity for ganglionic receptors (IC₅₀ ~1.6 mM) and prolonged dissociation kinetics result in irreversible blockade lasting weeks post-administration .
Central vs. Peripheral Effects
-
Central Nervous System (CNS): Intracerebroventricular administration (0.2–5.0 μg in rats) dose-dependently antagonizes nicotine-induced locomotor depression, persisting for 1–2 weeks .
-
Peripheral Autonomic Ganglia: Blocks sympathetic and parasympathetic transmission, historically used to manage hypertension before being supplanted by selective agents .
Epitope Binding and Structural Insights
Mass spectrometry studies reveal that chlorisondamine forms stable complexes with the α-2 nAChR subunit epitope (GEREE(p)TEEEEEEEDEN), particularly when phosphorylated . Analogues lacking tetrachloro substitutions exhibit reduced binding affinity, underscoring the importance of halogenation for receptor interaction .
Preclinical and Clinical Applications
Animal Studies
-
Nicotine Addiction Models: Chronic intracerebroventricular administration in rats abolishes nicotine-induced dopamine release in the striatum, validating its utility in addiction research .
-
Metabolic Effects: Modulates cerebral glucose utilization in immobilized rats, suggesting indirect effects on energy metabolism via autonomic pathways .
Table 2. Key In Vivo Findings
Study Model | Dosage | Outcome | Source |
---|---|---|---|
Rat (nicotine challenge) | 0.2–5.0 μg, IV | Dose-dependent blockade of locomotor depression | |
Rat striatal synaptosomes | 10 μM | Inhibition of nicotine-evoked DA release |
Discontinuation and Limitations
Despite its efficacy, chlorisondamine diiodide was withdrawn from commercial distribution due to poor blood-brain barrier permeability and severe peripheral side effects at systemic doses (400–500× CNS-effective doses) .
Synthetic Analogues and Structure-Activity Relationships
Efforts to improve chlorisondamine’s therapeutic index led to analogues with modified indole rings and reduced halogenation :
-
2-(Indolin-1-yl)-N,N,N-trimethylethanaminium iodide: Enhanced epitope binding but shorter duration.
-
2-(1,3-Dioxoisoindolin-2-yl)-N,N,N-trimethylethanaminium iodide: Improved solubility but lower potency.
-
2-(1H-Indole-3-carboxamido)-N,N,N-trimethylethanaminium iodide: Retained central activity with mitigated peripheral effects .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume